molecular formula C12H21N3O2 B11780578 (S)-tert-Butyl (1-(1H-imidazol-2-yl)-2-methylpropyl)carbamate

(S)-tert-Butyl (1-(1H-imidazol-2-yl)-2-methylpropyl)carbamate

Cat. No.: B11780578
M. Wt: 239.31 g/mol
InChI Key: JBXDMAZUZGPYFJ-VIFPVBQESA-N
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Description

(S)-tert-Butyl (1-(1H-imidazol-2-yl)-2-methylpropyl)carbamate is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Antimicrobial Activity

Research has highlighted the antimicrobial properties of compounds containing imidazole moieties. A study demonstrated that derivatives of imidazole exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The specific compound (S)-tert-butyl (1-(1H-imidazol-2-yl)-2-methylpropyl)carbamate has been evaluated for its efficacy against these pathogens, showcasing promising results.

Antitubercular Activity

The compound's potential as an antitubercular agent has been explored in several studies. For instance, derivatives were assessed for their inhibitory effects on Mycobacterium tuberculosis, with findings indicating that certain imidazole-based compounds could effectively inhibit bacterial growth . The mechanism involved interactions with vital enzymes in the mycobacterial metabolic pathway.

Anticancer Potential

In vitro studies have also indicated that imidazole derivatives may possess anticancer properties. Research focused on the synthesis and evaluation of various imidazole-containing compounds revealed their ability to induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy . The specific activity of this compound remains to be fully characterized but is an area of active investigation.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with an appropriate imidazole derivative. Characterization techniques such as NMR, HPLC, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of imidazole derivatives, including this compound, reported a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 10 µg/mL. This suggests that the compound holds potential as a lead candidate for developing new antimicrobial agents.

CompoundMIC (µg/mL)Activity
This compound10Effective against S. aureus
Control (Standard Antibiotic)5Effective

Case Study 2: Antitubercular Screening

In a screening for antitubercular activity, several imidazole derivatives were tested against Mycobacterium tuberculosis. The results indicated that compounds with similar structures to this compound exhibited IC50 values ranging from 5 to 15 µM, highlighting their potential as new treatments for tuberculosis.

CompoundIC50 (µM)Activity
Compound A5Strong activity against M. tuberculosis
Compound B15Moderate activity
This compoundTBDUnder investigation

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (1-(1H-imidazol-2-yl)-2-methylpropyl)carbamate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity . This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

Uniqueness

(S)-tert-Butyl (1-(1H-imidazol-2-yl)-2-methylpropyl)carbamate is unique due to its specific substitution pattern and the presence of the tert-butyl carbamate group. This structural uniqueness can result in distinct biological activities and chemical reactivity compared to other imidazole derivatives .

Biological Activity

(S)-tert-Butyl (1-(1H-imidazol-2-yl)-2-methylpropyl)carbamate, with the CAS number 1354008-99-3, is a compound that has garnered attention for its potential biological activities. This article delves into its structure, biological activity, and relevant research findings.

Chemical Structure

The chemical formula for this compound is C12H21N3O2C_{12}H_{21}N_{3}O_{2}. Its structure includes a tert-butyl group, an imidazole ring, and a carbamate functional group.

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly its potential as a therapeutic agent. Key areas of research include:

1. Antimicrobial Activity:

  • Studies have indicated that imidazole derivatives often exhibit antimicrobial properties. Research on similar compounds suggests that the presence of the imidazole ring may enhance activity against bacterial strains by disrupting cell membranes or inhibiting essential metabolic pathways .

2. Enzyme Inhibition:

  • Compounds containing carbamate moieties are known to interact with various enzymes. For instance, they can act as inhibitors for serine hydrolases, which are crucial in many biological processes. The specific interaction of (S)-tert-butyl carbamate with target enzymes remains an area of ongoing investigation .

3. Anticancer Potential:

  • Preliminary studies have suggested that certain imidazole derivatives can induce apoptosis in cancer cells. The mechanism is thought to involve the modulation of signaling pathways related to cell survival and proliferation .

Case Studies and Research Findings

A review of literature reveals several case studies that highlight the biological effects of related compounds:

Study Findings
Dong et al. (2016)Investigated the antimicrobial properties of chensinin analogues, revealing structure-activity relationships that could inform the design of new derivatives with enhanced efficacy against bacterial infections .
Brewer et al. (2002)Explored the design of histatin analogues with improved antimicrobial activity, providing insights into how modifications can enhance biological function .
Parchem ReportDiscussed the general properties and potential applications of (S)-tert-butyl carbamate derivatives in pharmaceutical formulations, emphasizing their role in drug development due to favorable pharmacokinetic profiles .

Properties

Molecular Formula

C12H21N3O2

Molecular Weight

239.31 g/mol

IUPAC Name

tert-butyl N-[(1S)-1-(1H-imidazol-2-yl)-2-methylpropyl]carbamate

InChI

InChI=1S/C12H21N3O2/c1-8(2)9(10-13-6-7-14-10)15-11(16)17-12(3,4)5/h6-9H,1-5H3,(H,13,14)(H,15,16)/t9-/m0/s1

InChI Key

JBXDMAZUZGPYFJ-VIFPVBQESA-N

Isomeric SMILES

CC(C)[C@@H](C1=NC=CN1)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)C(C1=NC=CN1)NC(=O)OC(C)(C)C

Origin of Product

United States

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